molecular formula C9H7NO2 B6333345 3-(1,3-Oxazol-5-yl)phenol CAS No. 940303-49-1

3-(1,3-Oxazol-5-yl)phenol

Cat. No.: B6333345
CAS No.: 940303-49-1
M. Wt: 161.16 g/mol
InChI Key: OTVJRPRHVSJIBH-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-5-yl)phenol is a heterocyclic compound featuring a phenol ring substituted at the meta position with a 1,3-oxazole moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, contributes to its electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₉H₇NO₂ (MW: 161.16 g/mol), with a CAS number of 940303-49-1 . The SMILES representation is Oc1cc(cc(c1)C2=NC=CO2), reflecting the meta-substitution pattern .

Properties

IUPAC Name

3-(1,3-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVJRPRHVSJIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The oxazole core is synthesized via a cyclization reaction between 4-methoxybenzaldehyde (1 ) and tosylmethyl isocyanide (TosMIC) under basic conditions. As detailed in, equimolar quantities of TosMIC and 1 are dissolved in anhydrous methanol with potassium carbonate (K₂CO₃) and refluxed for 18 hours. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the intermediate methyl 4-(1,3-oxazol-5-yl)phenyl ether (9 ) with a 61% yield. Key spectral data for 9 include:

  • ¹H-NMR (CDCl₃) : δ 3.83 (s, 3H, OCH₃), 7.02 (d, J = 8.6 Hz, 2H, aromatic), 7.52 (s, 1H, oxazole-H), 7.64 (d, J = 8.6 Hz, 2H, aromatic).

This method requires column chromatography for purification, adding complexity to the workflow.

Demethylation to Phenol

The methyl ether group in 9 is cleaved using boron tribromide (BBr₃) in dichloromethane at room temperature. Deprotection proceeds quantitatively, yielding this compound (15 ) as a crystalline solid. The reaction mechanism involves electrophilic attack by BBr₃ on the methoxy oxygen, followed by hydrolysis to release the phenol.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled faster and higher-yielding routes to oxazole derivatives.

Cycloaddition Reaction Optimization

A study by demonstrates a microwave-assisted [3+2] cycloaddition between aryl aldehydes and TosMIC in isopropanol (IPA) with potassium phosphate (K₃PO₄) as the base. For 4-methoxybenzaldehyde, irradiation at 65°C and 350 W for 8 minutes produces the oxazole intermediate 4a in 96% yield (Table 1).

Table 1: Optimization of Microwave-Assisted Oxazole Synthesis

EntrySolventBaseTemperature (°C)Time (min)Yield (%)
1IPAK₃PO₄65896
2EtOHK₃PO₄601092
3THFK₃PO₄60150

The use of IPA as a solvent minimizes side reactions, while microwave irradiation enhances reaction kinetics, reducing time from hours to minutes.

Demethylation Process

Following oxazole formation, the methyl ether is removed using BBr₃ under identical conditions to the traditional method. This step achieves near-quantitative conversion, ensuring high purity of the final product.

Comparative Analysis of Methods

Both methodologies yield this compound, but critical differences exist in efficiency and practicality:

  • Reaction Time : The microwave method reduces synthesis time from 18 hours to under 10 minutes.

  • Yield : Microwave-assisted cycloaddition achieves 96% yield versus 61% in the traditional approach.

  • Workflow Complexity : The traditional method requires column chromatography, whereas the microwave route simplifies purification via solvent extraction.

  • Scalability : The microwave protocol demonstrates scalability, producing 1.4 g of product in a single batch .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds, including 3-(1,3-oxazol-5-yl)phenol, exhibit significant antimicrobial properties. A study conducted on various oxazole derivatives demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi such as Aspergillus niger .

The Minimum Inhibitory Concentration (MIC) values indicated that certain compounds exhibited potent activity at concentrations as low as 25 μg/mL. This highlights the potential of this compound as a candidate for developing new antimicrobial agents in response to increasing antibiotic resistance.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (μg/mL)Target Organism
This compound25E. coli
Compound A50S. aureus
Compound B200A. niger

Corrosion Inhibition

Corrosion Inhibitor for Mild Steel

Another significant application of this compound is its role as a corrosion inhibitor for mild steel in acidic environments. A recent study investigated the efficacy of its derivative, 3-(1,3-oxazol-5-yl)aniline (3-OYA), in hydrochloric acid solutions . The findings revealed that the inhibition efficiency increased with the concentration of the inhibitor but decreased with rising temperature.

The study utilized various electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the performance of 3-OYA. The results indicated that both physical and chemical adsorption mechanisms contributed to its effectiveness as a corrosion inhibitor.

Table 2: Inhibition Efficiency of 3-OYA at Different Concentrations

Concentration (mM)Inhibition Efficiency (%)Temperature (K)
0.575303
1.068313
1.560323

Synthetic Methodologies

Synthetic Strategies for Oxazole Derivatives

Recent advancements in synthetic methodologies have facilitated the production of benzoxazole derivatives from compounds like 2-aminophenol . These synthetic strategies are crucial for expanding the library of oxazole-based compounds, including those related to this compound.

Innovative approaches such as FeCl₃-catalyzed reactions have shown high yields and operational simplicity, making it easier to synthesize these valuable compounds for further research and application.

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-5-yl)phenol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, leading to biological effects. The phenol group can also participate in hydrogen bonding and other interactions that influence its activity .

Comparison with Similar Compounds

Structural Analogues

4-(1,3-Oxazol-5-yl)phenol
  • Structure: Phenol substituted with oxazole at the para position.
  • Physicochemical Data: Melting point: 43–45°C . ¹H-NMR: δ 7.02 (d, J = 8.6 Hz, 2H), 7.52 (s, 1H), 7.64 (d, J = 8.6 Hz, 2H), 9.55 (s, OH) . Molecular formula: C₉H₇NO₂ (identical to the meta isomer) .
3-(1,3-Oxazol-5-yl)benzoic Acid
  • Structure : Benzoic acid with oxazole at the meta position.
  • Physicochemical Data: Melting point: 259–261°C . Molecular formula: C₁₀H₇NO₃ (MW: 189.16 g/mol) .
  • Key Difference: The carboxylic acid group increases polarity and hydrogen-bonding capacity, leading to higher melting points than phenol derivatives .
3-(2-Anilino-1,3-oxazol-5-yl)phenol
  • Structure: Oxazole modified with an anilino group (-NHPh) at position 2, attached to meta-phenol.
  • Relevance: The anilino group introduces additional π-stacking and hydrogen-bonding interactions, which may enhance biological activity .

Functionalized Derivatives

Pyrazolo-Pyridine-Oxazole Hybrids
  • Examples :
    • 3-(1,3-Oxazol-5-yl)-1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (mp: 142–143°C) .
    • 1-(2-Methoxyethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (mp: 119–120°C) .
  • Lower melting points compared to benzoic acid derivatives suggest reduced crystallinity .
N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamides
  • Examples: N-(4-Cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide (anticancer activity: GI₅₀ < 100 µM) .
  • Key Feature: The cyano group at position 4 of oxazole enhances electron-withdrawing effects, while sulfonamide groups improve solubility and target binding .

Key Trends :

  • Substituent Position: Meta-substituted oxazole-phenol derivatives (e.g., 3-(1,3-Oxazol-5-yl)phenol) may exhibit greater steric hindrance than para isomers, affecting solubility and reactivity.
  • Functional Groups : Carboxylic acids (e.g., benzoic acid derivatives) increase melting points and polarity, whereas alkyl chains (e.g., pyrazolo-pyridines) lower melting points .
  • Biological Activity: Sulfonamide and anilino modifications enhance interactions with biological targets, as seen in anticancer and kinase inhibitor studies .

Biological Activity

3-(1,3-Oxazol-5-yl)phenol is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 940303-49-1
  • Molecular Formula : C_10H_8N_2O_2
  • Molecular Weight : 188.18 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy. The underlying mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as a natural antimicrobial agent .

Study 2: Antioxidant Activity Assessment

A study conducted by Smith et al. (2024) assessed the antioxidant capacity of various phenolic compounds including this compound using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Study 3: Anti-inflammatory Mechanisms

Research published in Inflammation Research highlighted the anti-inflammatory properties of this compound. The study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Summary Table of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialMIC: 32 µg/mL (E. coli)
MIC: 16 µg/mL (S. aureus)
AntioxidantIC50: 25 µg/mL
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityInduced apoptosis in cancer cellsOngoing research

Q & A

Q. What are the optimal synthetic routes for 3-(1,3-Oxazol-5-yl)phenol, and how can purity be ensured?

The synthesis typically involves cyclocondensation of precursors like substituted phenols and oxazole derivatives. Key steps include:

  • Cyclization : Use of nitrile oxides or isocyanides under microwave-assisted conditions to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol to achieve >98% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 8.2–8.5 ppm for aromatic protons), FT-IR (C-O-C stretch at 1250 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized in solid-state studies?

Single-crystal X-ray diffraction (SCXRD) is critical:

  • Crystallization : Grow crystals via slow evaporation in methanol/water (7:3) at 4°C.
  • Data Collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor < 0.05 .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial Assays : Disk diffusion against E. coli and S. aureus (MIC determination via broth microdilution) .
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase II inhibition (IC50_{50} calculation using dose-response curves) .

Advanced Research Questions

Q. How does this compound inhibit human carbonic anhydrase II, and what structural insights support this?

  • Mechanism : The oxazole ring acts as a zinc-binding group, displacing water in the enzyme’s active site.
  • Crystallographic Evidence : Co-crystallization with carbonic anhydrase II (PDB: 7LVI) reveals hydrogen bonding between the phenol group and Thr199 (2.8 Å) .
  • SAR Studies : Methyl substitution at the oxazole 4-position enhances inhibition by 30% (IC50_{50} = 12 nM vs. 18 nM for unsubstituted analog) .

Q. How to resolve contradictions in reported corrosion inhibition efficiency?

Contradictions arise from varying experimental conditions:

  • Temperature Dependence : Inhibition efficiency decreases from 93.5% at 25°C to 72% at 60°C due to desorption of the inhibitor from mild steel surfaces .
  • Concentration Effects : Langmuir adsorption isotherm analysis shows optimal efficiency at 0.05 mM (93.5%), plateauing beyond 0.1 mM .
  • Mitigation Strategy : Use electrochemical impedance spectroscopy (EIS) to differentiate between charge transfer resistance and diffusion limitations.

Q. What computational methods validate the electronic properties of this compound?

  • DFT Calculations : B3LYP/6-311++G(d,p) level optimizations reveal:
    • HOMO-LUMO gap: 4.2 eV (indicates moderate reactivity).
    • Mulliken charges: Negative charge on oxazole O (-0.43 e) supports nucleophilic attack sites .
  • Molecular Dynamics : Simulate adsorption on Fe(110) surfaces to predict corrosion inhibition behavior .

Q. How does stereoelectronic tuning affect the compound’s fluorescence properties?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenol para-position shifts emission λmax_{\text{max}} from 450 nm to 480 nm.
  • Solvatochromism : Stokes shift increases from 35 nm (hexane) to 75 nm (DMSO) due to dipole-dipole interactions .
  • Applications : Potential as a pH-sensitive probe in bioimaging (pKa_a ≈ 6.8 near physiological pH) .

Methodological Considerations

8. Best practices for handling air-sensitive intermediates during synthesis:

  • Use Schlenk lines or gloveboxes (O2_2 < 0.1 ppm) for oxazole ring closure steps.
  • Stabilize intermediates with anhydrous MgSO4_4 and conduct reactions under argon .

9. Addressing crystallographic disorder in SCXRD analysis:

  • Apply PART instructions in SHELXL to model disordered solvent molecules.
  • Use SQUEEZE (Platon) to remove diffuse electron density from porous structures .

10. Validating biological activity against false positives:

  • Run counter-screens with irrelevant enzymes (e.g., trypsin) to confirm selectivity.
  • Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy .

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